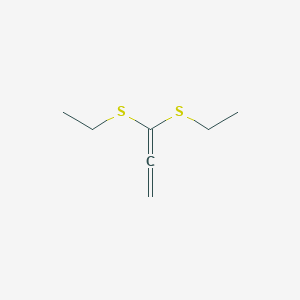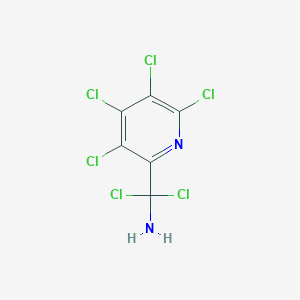
Pyridine, 2-methyl-, aminohexachloro deriv.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-methyl-, aminohexachloro deriv is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their aromaticity and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the condensation of carbonyl compounds or cycloaddition reactions. For the aminohexachloro derivative, specific synthetic routes may include:
Condensation of 1,5-dicarbonyls: This involves the reaction of 2,3-ene-1,5-diones with ammonia, followed by oxidation.
Hantzsch Synthesis: This method combines an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrical pyridines.
Bohlmann-Rahtz Synthesis: This involves the reaction of enamine esters and enones under specific conditions.
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic reactions in the vapor phase. For example, the synthesis of 2- and 4-picolines can be achieved through vapor phase catalytic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyridine can be oxidized to form pyridine N-oxide.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine yields pyridine N-oxide, while reduction can produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of various organic compounds.
Biology: Serve as ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and rubber chemicals.
Wirkmechanismus
The mechanism of action of pyridine derivatives involves their interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the structure of the derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Pyridine derivatives can be compared with other aromatic heterocycles such as pyrrole, imidazole, and pyrimidine:
Pyrrole: Contains a five-membered ring with one nitrogen atom.
Imidazole: Contains a five-membered ring with two nitrogen atoms.
Pyrimidine: Contains a six-membered ring with two nitrogen atoms.
Pyridine, 2-methyl-, aminohexachloro deriv. is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other pyridine derivatives and aromatic heterocycles.
Eigenschaften
CAS-Nummer |
76840-13-6 |
|---|---|
Molekularformel |
C6H2Cl6N2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
dichloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9/h13H2 |
InChI-Schlüssel |
JVHMQDJTVTWJAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(N)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)
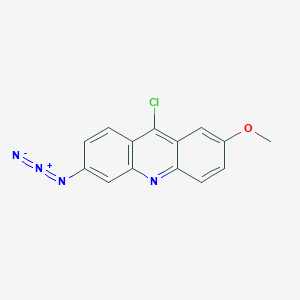
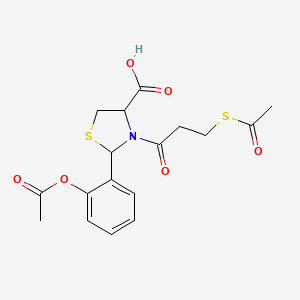
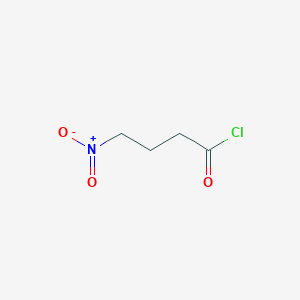
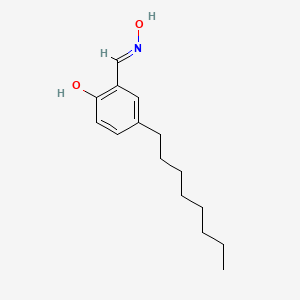
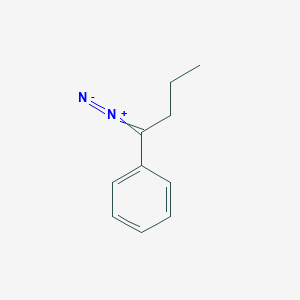
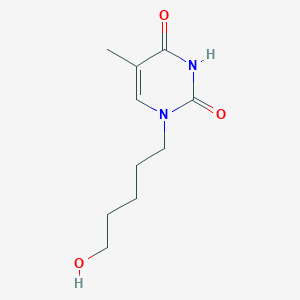

![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)
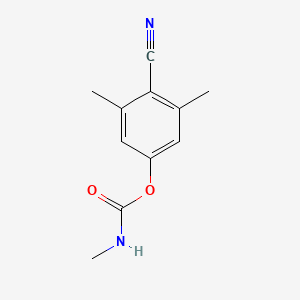
![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
![3-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B14446828.png)
